

# Structure-activity relationship (SAR) studies of 5-Bromo-3-hydroxy-2-indolinone derivatives

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## Compound of Interest

Compound Name: 5-Bromo-3-hydroxy-2-indolinone

Cat. No.: B1334670

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## Structure-Activity Relationship(SAR) Analysis

The core of the 5-bromo-2-indolinone structure serves as a versatile scaffold for developing bioactive molecules.[2] SAR studies reveal that substitutions at the C3 position of the indolinone ring are crucial for their biological activity.[1] The parent structure, **5-bromo-3-hydroxy-2-indolinone**, is often derivatized at the C3 position, commonly through a hydrazono linkage, to explore interactions with various biological targets.

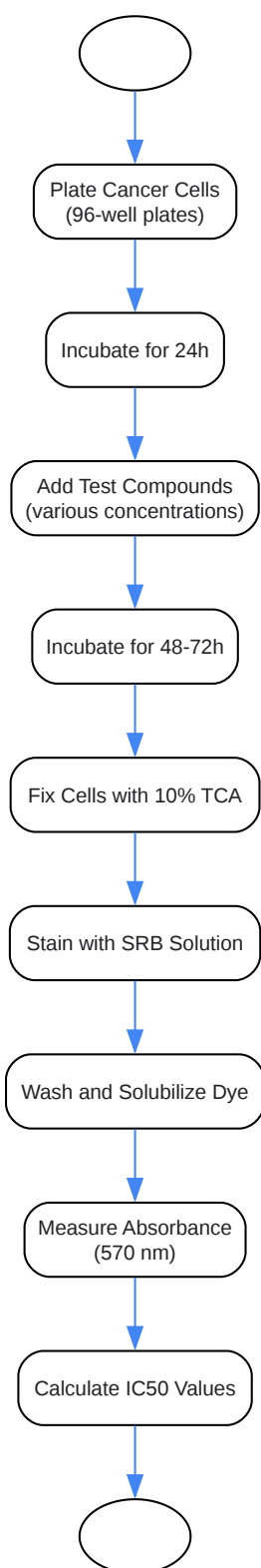
The anti-proliferative activity of these derivatives is significantly influenced by the nature of the substituent attached to the hydrazono group. Generally, the presence of a thiazole ring connected to the hydrazono moiety at the C3 position of the 5-bromo-indolin-2-one core is a key feature for potent anti-cancer activity.

### Key SAR Observations:

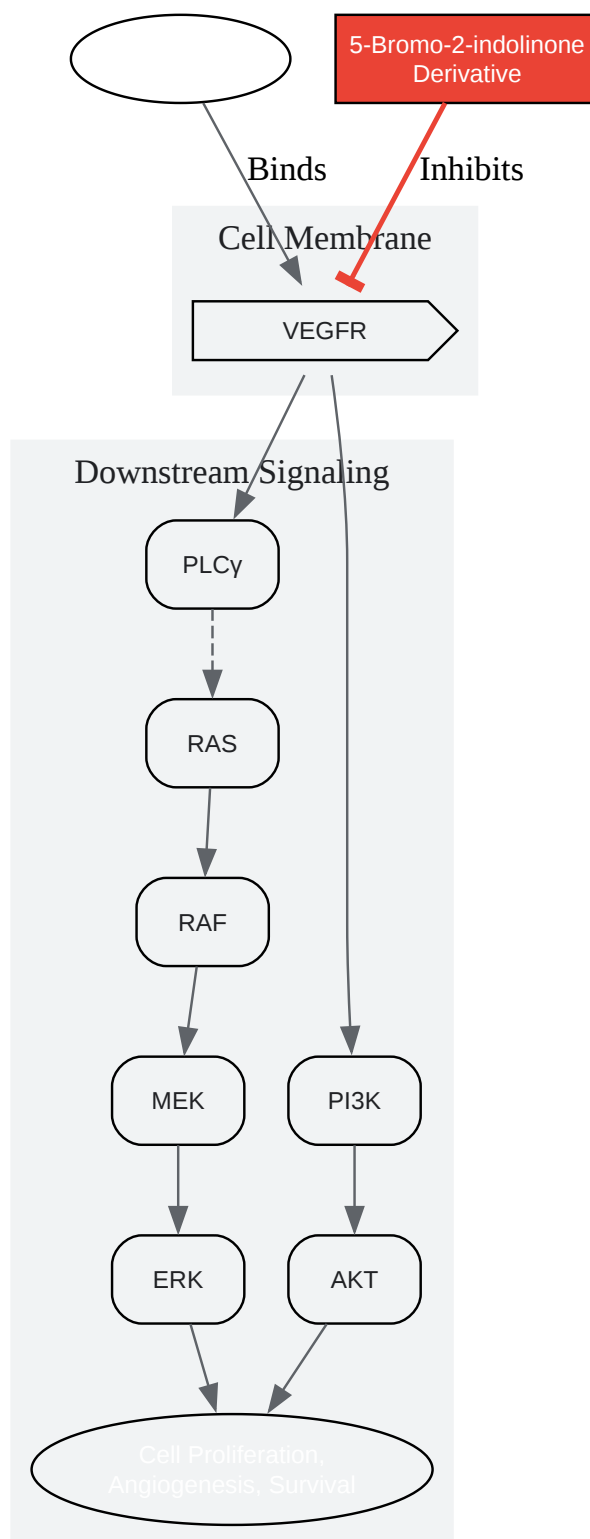
- Substitution on the Thiazole Ring:** The introduction of substituents on the thiazole ring modulates the anti-proliferative potency. For instance, compounds with a phenyl group on the thiazole ring, such as 5-Bromo-3-(2-(4-phenylthiazol-2-yl)hydrazono)indolin-2-one, show significant activity.
- Effect of Electron-Donating and Withdrawing Groups:** Adding electron-withdrawing groups (e.g., chlorine) or electron-donating groups (e.g., methyl) to the phenyl ring attached to the thiazole can fine-tune the activity. For example, compound 10k with a chlorophenyl group at the C4 position of the thiazole ring demonstrates notable potency.[3]

- **Alternative Substituents:** While thiazole derivatives are prominent, other heterocyclic and aromatic moieties attached at the C3 position also yield active compounds, indicating that this position is a critical point for modification to achieve desired biological effects.

Below is a diagram illustrating the core scaffold and the key points of modification that influence the activity of these compounds.



SRB Assay Experimental Workflow



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## References

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